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Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-
chlorophenol (CAS No: 66024-94-0, 863870-87-5), a halogenated phenol of interest in

synthetic chemistry and drug development.[1][2] Given the limited availability of published

experimental spectra for this specific isomer, this document focuses on the robust prediction

and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The principles outlined herein are grounded in fundamental

spectroscopic theory and supported by data from analogous compounds, offering a reliable

framework for the characterization of this molecule.

Structural and Spectroscopic Overview
3-Bromo-2-chlorophenol is an aromatic compound with a hydroxyl group, a chlorine atom,

and a bromine atom substituted on the benzene ring. The relative positions of these

substituents dictate a unique electronic environment for each proton and carbon atom, leading

to a distinct spectroscopic fingerprint. The structural analysis and confirmation of such

molecules are critically dependent on the synergistic use of NMR, IR, and MS techniques.

The following sections will detail the predicted spectroscopic features for 3-Bromo-2-
chlorophenol. This predictive approach is a cornerstone of modern chemical analysis,

allowing researchers to anticipate spectral outcomes and to confidently interpret experimental

data when it is acquired.
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¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data
For 3-Bromo-2-chlorophenol, three distinct signals are expected in the aromatic region,

corresponding to the three protons on the benzene ring, in addition to a signal for the phenolic

proton. The predicted chemical shifts (δ) and coupling constants (J) are influenced by the

electron-withdrawing effects of the halogen and hydroxyl groups.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-4 ~ 7.3 - 7.5
Doublet of doublets

(dd)

J(H4-H5) ≈ 8.0, J(H4-

H6) ≈ 1.5

H-5 ~ 6.9 - 7.1 Triplet (t) or dd
J(H5-H4) ≈ 8.0, J(H5-

H6) ≈ 8.0

H-6 ~ 7.1 - 7.3
Doublet of doublets

(dd)

J(H6-H5) ≈ 8.0, J(H6-

H4) ≈ 1.5

OH ~ 5.0 - 6.0 Singlet (broad) -

Interpretation of the Predicted ¹H NMR Spectrum
Chemical Shifts: The aromatic protons are expected to be deshielded and appear in the

typical aromatic region of the spectrum. The exact positions are influenced by the cumulative

effects of the substituents. For comparison, the aromatic protons of 3-bromophenol appear

between 6.7 and 7.1 ppm.[3] The additional chlorine atom in 3-bromo-2-chlorophenol is
expected to further deshield the neighboring protons.

Splitting Patterns: The coupling between adjacent protons gives rise to the predicted

multiplicities. H-5 is expected to appear as a triplet (or a doublet of doublets with similar
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coupling constants) due to its coupling with both H-4 and H-6. H-4 and H-6 will each appear

as a doublet of doublets due to ortho and meta coupling, respectively.

Phenolic Proton: The hydroxyl proton signal is typically broad due to hydrogen bonding and

its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-chlorophenol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR

spectrometer.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phase correction, and baseline correction.

Analysis: Integrate the signals to determine the relative number of protons and measure the

chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon

atoms and their chemical environments.

Predicted ¹³C NMR Data
Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical

shifts are significantly influenced by the electronegativity of the attached substituents.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) ~ 150 - 155

C-2 (C-Cl) ~ 120 - 125

C-3 (C-Br) ~ 110 - 115

C-4 ~ 130 - 135

C-5 ~ 120 - 125

C-6 ~ 125 - 130

Interpretation of the Predicted ¹³C NMR Spectrum
C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most

deshielded and appear at the lowest field (highest ppm value).

C-2 (C-Cl) and C-3 (C-Br): The carbons bonded to the halogens will also be significantly

deshielded. The carbon attached to bromine (C-3) is expected to be at a slightly higher field

(lower ppm) compared to what might be expected based on electronegativity alone, a

phenomenon known as the "heavy atom effect". For comparison, in 3-chlorophenol, the

carbon bearing the chlorine appears around 135 ppm, and in 3-bromophenol, the carbon

with bromine is at approximately 123 ppm.

C-4, C-5, C-6: These carbons will have chemical shifts in the typical aromatic region, with

their exact values determined by their position relative to the three substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in

0.5-0.7 mL of deuterated solvent).

Data Acquisition: Acquire the spectrum on a 100 MHz or higher ¹³C frequency spectrometer.

A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for

each carbon.
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Processing and Analysis: Process the data similarly to ¹H NMR to obtain the final spectrum

and assign the chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations.

Predicted IR Data
Vibrational Mode

Predicted Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (phenol) 3200 - 3600 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

C-O Stretch (phenol) 1200 - 1260 Strong

C-Cl Stretch 700 - 850 Strong

C-Br Stretch 500 - 650 Strong

Interpretation of the Predicted IR Spectrum
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a

characteristic feature of the hydroxyl group in phenols, with the broadening due to hydrogen

bonding.

Aromatic C-H and C=C Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of C-H

bonds on the aromatic ring. The absorptions in the 1450-1600 cm⁻¹ region are due to the

carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the

phenolic group.
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C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected to appear in the

fingerprint region of the spectrum, typically below 850 cm⁻¹.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is

an oil), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Analysis: Identify the characteristic absorption bands and correlate them to the functional

groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ionized molecules. It provides information about the molecular weight and the

structure of the molecule through its fragmentation pattern.

Predicted Mass Spectrum Data
The molecular formula of 3-Bromo-2-chlorophenol is C₆H₄BrClO.[1]
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Ion
m/z (relative to most
abundant isotope)

Comments

[M]⁺ 206, 208, 210

Molecular ion peak cluster. The

characteristic isotopic pattern

of Br (⁷⁹Br:⁸¹Br ≈ 1:1) and Cl

(³⁵Cl:³⁷Cl ≈ 3:1) will result in a

complex pattern.

[M-H]⁺ 205, 207, 209 Loss of a hydrogen radical.

[M-OH]⁺ 189, 191, 193 Loss of a hydroxyl radical.

[M-Cl]⁺ 171, 173 Loss of a chlorine radical.

[M-Br]⁺ 127, 129 Loss of a bromine radical.

[M-CO]⁺ 178, 180, 182 Loss of carbon monoxide.

Interpretation of the Predicted Mass Spectrum
Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the

presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be

observed. The most abundant peak in this cluster will likely be at m/z 208 (for

¹²C₆¹H₄⁸¹Br³⁵Cl¹⁶O). The relative intensities of the M, M+2, and M+4 peaks will be a definitive

indicator of the presence of one bromine and one chlorine atom.

Fragmentation Pattern: The fragmentation of halogenated phenols is complex. Common

fragmentation pathways include the loss of a halogen radical (Cl or Br), the loss of a hydroxyl

radical, and the elimination of carbon monoxide (CO) from the phenol ring. The stability of

the resulting fragments will determine the intensity of these peaks.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Ionize the sample using a technique such as Electron Ionization (EI).
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Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the

molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or uncharacterized compound like 3-Bromo-2-chlorophenol.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation

Pure Compound
(3-Bromo-2-chlorophenol)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight &
Isotopic Pattern

Functional Groups

Connectivity &
3D Structure

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 3-Bromo-2-chlorophenol.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 3-Bromo-2-chlorophenol. By applying fundamental principles of NMR, IR,

and Mass Spectrometry, and by drawing comparisons with structurally similar molecules, we

have established a detailed and reliable set of expected data. This guide serves as a valuable
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resource for researchers in the synthesis, identification, and application of this compound,

providing a solid foundation for the interpretation of future experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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